Cas no 176225-08-4 (2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride)
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-5-(Trifluoromethyl)Benzenesulphonyl Chloride
- 2-bromo-5-trifluoromethylbenzenesulfonyl chloride
- 2-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFO&
- 4-Bromo-3-(chlorosulphonyl)benzotrifluoride
- 4-Bromo-3-(chlorosulphonyl)benzotrifluoride, 4-Bromo-3-(chlorosulphonyl)-alpha,alpha,alpha-trifluorotoluene
- 2-BROMO-5-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE 97%
- 2-bromo-5-(trifluoromethyl)benzenesulfonylchloride
- A812161
- 2-Bromo-5-trifluoromethyl-benzenesulfonyl chloride
- Benzenesulfonyl chloride, 2-bromo-5-(trifluoromethyl)-
- AKOS009145587
- CS-0127975
- DTXSID90381032
- 2-bromo-5-(trifluoromethyl)benzene-1-sulfonylchloride
- AMY2966
- 2-BROMO-5-(TRIFLUOROMETHYL)phenylsulfonyl CHLORIDE
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, 97%
- 176225-08-4
- 2-bromo-5-(trifluoromethyl)benzene sulfonyl chloride
- FT-0611471
- 2-bromo-5-(trifluoromethyl)benzenesulphonylchloride
- J-011173
- SY063871
- MFCD03094395
- EN300-89690
- SCHEMBL310121
- DB-044255
-
- MDL: MFCD03094395
- Inchi: 1S/C7H3BrClF3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H
- InChI Key: CBIFOAHDKKGDAC-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(F)(F)F)C=C1S(=O)(=O)Cl
Computed Properties
- Exact Mass: 321.86800
- Monoisotopic Mass: 321.868
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 42.5A^2
Experimental Properties
- Color/Form: Yellow liquid
- Density: 1.854 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 230-231 °C(lit.)
- Flash Point: >230 °F
- Refractive Index: n20/D >1.5290(lit.)
- PSA: 42.52000
- LogP: 4.47620
- Sensitiveness: Moisture Sensitive
- Solubility: React with water
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 1760 8/PG 3
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26; S27; S36/37/39; S45
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:8
- HazardClass:8
- PackingGroup:II
- Safety Term:8
- Packing Group:II
- Risk Phrases:R34
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BR215-1g |
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
176225-08-4 | 97% | 1g |
291CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BR215-25g |
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
176225-08-4 | 97% | 25g |
2987CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BR215-5g |
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
176225-08-4 | 97% | 5g |
1014CNY | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0091-5 G |
2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
176225-08-4 | 95% | 5g |
¥ 580.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES0091-10 G |
2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
176225-08-4 | 95% | 10g |
¥ 963.00 | 2021-05-07 | |
| Fluorochem | 013084-1g |
2-Bromo-5-(trifluoromethyl)benzenesulfonylchloride |
176225-08-4 | 97% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 013084-5g |
2-Bromo-5-(trifluoromethyl)benzenesulfonylchloride |
176225-08-4 | 97% | 5g |
£80.00 | 2022-03-01 | |
| Fluorochem | 013084-25g |
2-Bromo-5-(trifluoromethyl)benzenesulfonylchloride |
176225-08-4 | 97% | 25g |
£150.00 | 2022-03-01 | |
| Alichem | A013022099-250mg |
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride |
176225-08-4 | 97% | 250mg |
484.80 USD | 2021-06-24 | |
| Alichem | A013022099-500mg |
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride |
176225-08-4 | 97% | 500mg |
790.55 USD | 2021-06-24 |
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride Suppliers
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Introduction to 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No. 176225-08-4) and Its Emerging Applications in Chemical Biology
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride, identified by the CAS number 176225-08-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its versatile structural features and reactivity. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility in synthetic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both bromine and trifluoromethyl substituents on the benzene ring enhances its reactivity, making it a valuable intermediate in various synthetic transformations.
The bromo group at the 2-position and the trifluoromethyl group at the 5-position impart unique electronic and steric properties to the molecule. These substituents not only influence the compound's solubility and stability but also play a crucial role in modulating its interactions with biological targets. The sulfonyl chloride functionality, located at the 1-position, is highly reactive towards nucleophiles, facilitating the formation of sulfonamides, sulfonates, and other derivatives that are of immense interest in drug discovery.
In recent years, there has been a surge in research focused on developing novel sulfonamide-based therapeutics due to their broad spectrum of biological activity. The compound 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride serves as an excellent starting material for synthesizing sulfonamides with potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a preferred moiety in medicinal chemistry.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups into the benzene ring, enabling the generation of structurally diverse libraries for high-throughput screening. The bromo substituent at the 2-position is particularly amenable to these transformations, providing a convenient handle for further functionalization.
Recent studies have highlighted the role of 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride in developing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are frequently dysregulated in cancer. By modifying the structure of this compound through sulfonylation or other derivatization strategies, researchers have been able to generate potent inhibitors that target specific kinases. For instance, derivatives of this compound have shown promising activity against tyrosine kinases, which are implicated in tumor growth and metastasis.
The trifluoromethyl group's electron-withdrawing nature not only enhances binding affinity but also contributes to lipophilicity, which is a critical parameter for drug-like properties. This balance between lipophilicity and polarity makes derivatives of 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride attractive candidates for oral administration. Additionally, the sulfonyl chloride moiety allows for easy introduction of polar functional groups through nucleophilic substitution reactions, further expanding its synthetic utility.
In conclusion, 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No. 176225-08-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable a wide range of synthetic transformations, making it an indispensable tool for medicinal chemists. As research continues to uncover new biological targets and mechanisms, this compound is poised to play an increasingly important role in the discovery and development of novel therapeutics.
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